molecular formula C12H14ClNO2 B1467798 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide CAS No. 1782761-07-2

2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide

Cat. No.: B1467798
CAS No.: 1782761-07-2
M. Wt: 239.7 g/mol
InChI Key: YSDMSSLIOHNOEE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a chlorophenyl group, and a methoxy-methyl-amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide typically involves multiple steps, starting with the formation of the cyclopropane ring. One common approach is the reaction of 2-chlorobenzaldehyde with a suitable cyclopropanating agent, such as diazomethane, under controlled conditions. The resulting intermediate is then subjected to further functionalization to introduce the methoxy-methyl-amide group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. Advanced purification methods, such as column chromatography and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)-2-(methylamino)-cyclohexanone: This compound shares a similar chlorophenyl group but has a different ring structure.

  • 2-Chlorophenol: A simpler compound with a chlorophenyl group attached to a hydroxyl group.

  • Dichlorophen: Contains two chlorine atoms on the phenyl ring, leading to different chemical properties.

Uniqueness: 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide stands out due to its cyclopropane ring, which imparts unique reactivity and stability compared to similar compounds

Properties

IUPAC Name

2-(2-chlorophenyl)-N-methoxy-N-methylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-14(16-2)12(15)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDMSSLIOHNOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CC1C2=CC=CC=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaH (8 g, 60% oil dispersion) was added to a suspension of trimethylsulfoxonium iodide (44 g) in DMF (150 mL) at 0° C. The resulting mixture was allowed to warm to room temperature and stirred for 0.5 h. A solution of 3-(2-chloro-phenyl)-N-methoxy-N-methyl-acrylamide (22 g) was added to the above reaction mixture at 0° C., and the resulting reaction was allowed to warm to room temperature and stirred for 2 h. The reaction was quenched with water and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with brine, dried over MgSO4, and concentrated in vacuo to give a residue. The residue was purified by flash chromatography over silica gel (elution with 50% hexanes in ethyl acetate) to give the title compound (17 g) as an oil.
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
3-(2-chloro-phenyl)-N-methoxy-N-methyl-acrylamide
Quantity
22 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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